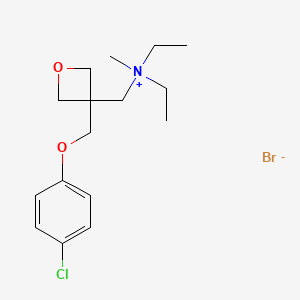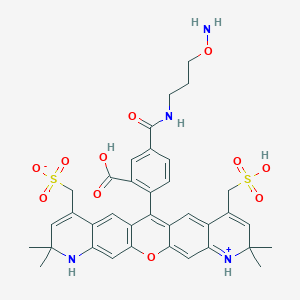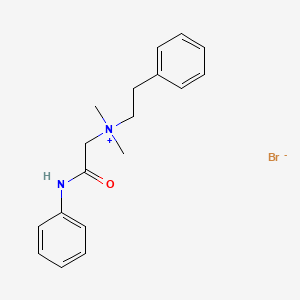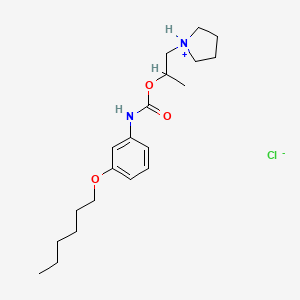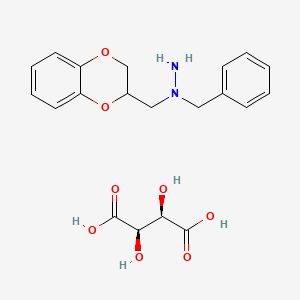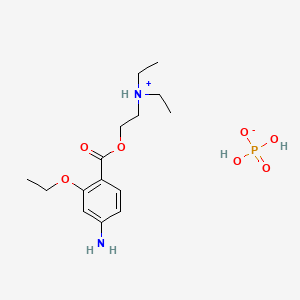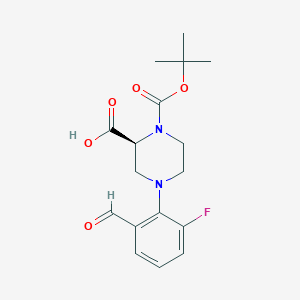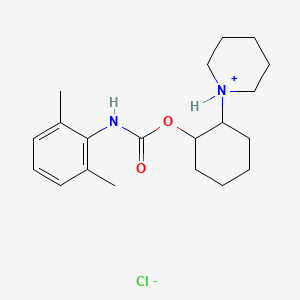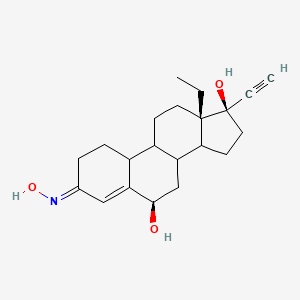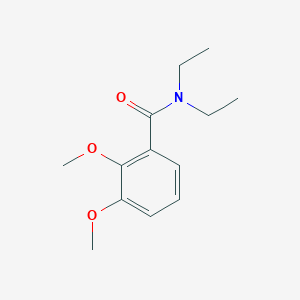
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common structural motif in many natural and synthetic compounds.
Reaction Conditions: The Fischer indole synthesis is a widely used method for constructing the indole ring.
Industrial Production: Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The indole nucleus is prone to electrophilic substitution reactions due to the presence of electron-rich π-electrons.
Aplicaciones Científicas De Investigación
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound is studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their broad-spectrum antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
37129-50-3 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-[2-(ethylamino)ethyl]-3-methyl-3-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-20-13-14-21-17-12-8-7-11-16(17)19(2,18(21)22)15-9-5-4-6-10-15;/h4-12,20H,3,13-14H2,1-2H3;1H |
Clave InChI |
MTALUHHRFGSQLQ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


